Thallium(I) sulfide

Description

Properties

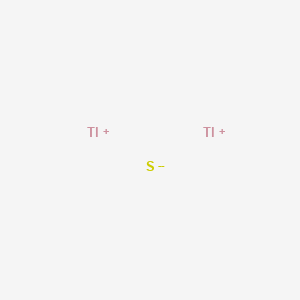

IUPAC Name |

λ1-thallanylsulfanylthallium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/S.2Tl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYOMHJQQXKRHAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

S([Tl])[Tl] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

STl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801027166 | |

| Record name | Thallium sulfide (Tl2S) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801027166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314-97-2 | |

| Record name | Thallium sulfide (Tl2S) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1314-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thallium sulfide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=326764 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thallium sulfide (Tl2S) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thallium sulfide (Tl2S) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801027166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Thallium(I) sulfide synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of Thallium(I) Sulfide

For Researchers, Scientists, and Drug Development Professionals

CRUCIAL SAFETY WARNING

Thallium and its compounds, including this compound (Tl₂S), are extremely toxic . They are readily absorbed through the skin, by inhalation of dust, or by ingestion.[1][2] Thallium poisoning can cause severe neurological damage, hair loss, and damage to the nervous system, respiratory system, cardiovascular system, liver, and kidneys.[3] There is evidence that thallium is also a suspected carcinogen and teratogen.[4][5]

All handling of thallium compounds must be performed under strict safety protocols:

-

Work Area: All procedures must be conducted in a certified chemical fume hood with a well-ventilated workspace to prevent inhalation of dust or fumes.[6][7][8]

-

Personal Protective Equipment (PPE): Mandatory PPE includes a lab coat, chemical safety goggles, a face shield, and double-gloving with chemically resistant nitrile gloves.[2][8][9] For handling powders or creating aerosols, a NIOSH-approved respirator with a P100 filter is essential.[8]

-

Waste Disposal: All thallium-contaminated waste, including glassware, gloves, and consumables, must be collected in clearly labeled, sealed, and leak-proof containers for disposal as hazardous waste according to institutional and governmental regulations.[8][10] Do not dispose of thallium waste down the drain.[8]

-

Emergency Procedures: An emergency shower and eyewash station must be immediately accessible.[2][9] In case of any exposure, seek immediate medical attention.[3][10]

Introduction

This compound, with the chemical formula Tl₂S, is a semiconductor compound known for its unique optoelectronic properties.[11] Historically, it was a key component in early photoelectric detectors, known as "thalofide" cells, used for infrared detection.[12][13] Its electrical conductivity changes significantly upon exposure to infrared light, a property that continues to drive research into its applications in modern electronics and sensors.[4][12][14][15]

This guide provides a comprehensive overview of the primary synthesis methodologies for producing this compound and the essential characterization techniques used to verify its structure, composition, and properties.

Physicochemical Properties of this compound

Tl₂S is a black, crystalline solid or amorphous powder.[13][16] It is insoluble in water, alcohol, and ether but will dissolve in mineral acids, a reaction that produces toxic hydrogen sulfide gas.[13][16]

Table 1: General Properties of this compound

| Property | Value | References |

| Chemical Formula | Tl₂S | [12][17] |

| Molar Mass | 440.833 g/mol | [12][17] |

| Appearance | Black crystalline solid | [12][17] |

| Density | 8.390 g/cm³ | [12][17] |

| Melting Point | 448 °C (721 K) | [12][17] |

| Boiling Point | 1,367 °C (1,640 K) | [12][17] |

| Crystal Structure | Trigonal (distorted anti-CdI₂ structure) | [12][13] |

| Space Group | R-3, No. 146 | [12][13] |

| Lattice Constants | a = 12.150 Å, c = 18.190 Å | [12] |

| Water Solubility | Insoluble (0.02 g/100 g at 20°C) | [18] |

| Magnetic Susceptibility (χ) | -88.8·10⁻⁶ cm³/mol | [12][17] |

Synthesis of this compound

Several methods have been developed for the synthesis of Tl₂S, ranging from direct precipitation to more complex hydrothermal and thin-film deposition techniques. The choice of method often depends on the desired morphology, purity, and form (e.g., powder vs. thin film) of the final product.

Precipitation Method

This is a common and straightforward method for producing Tl₂S powder. It involves the reaction of a soluble thallium(I) salt with a sulfide source in an aqueous solution.

Experimental Protocol: Precipitation from Thallium(I) Sulfate

-

Preparation of Precursors:

-

Prepare a solution of Thallium(I) sulfate (Tl₂SO₄) by dissolving the required amount in deionized water. Thallium(I) sulfate itself can be prepared by reacting thallium metal with sulfuric acid.[1]

-

Prepare a sulfide source. This can be done by bubbling hydrogen sulfide (H₂S) gas through water or by preparing a solution of a soluble sulfide salt like sodium sulfide (Na₂S) or ammonium sulfide ((NH₄)₂S). Alternatively, thiourea can be used as a sulfur source, often in combination with a complexing agent for thallium.[11][12]

-

-

Precipitation Reaction:

-

In a chemical fume hood, slowly add the sulfide source solution to the stirred Thallium(I) sulfate solution at room temperature.

-

A black precipitate of this compound will form immediately.

-

Continue stirring for a set period (e.g., 1-2 hours) to ensure the reaction goes to completion.

-

-

Isolation and Purification:

-

Collect the precipitate by vacuum filtration.

-

Wash the collected solid multiple times with deionized water to remove any unreacted precursors and soluble byproducts.

-

Follow with a final wash using ethanol or acetone to facilitate drying.

-

Dry the purified Tl₂S powder in a vacuum oven at a low temperature (e.g., 50-60 °C) to avoid oxidation.

-

Hydrothermal Synthesis

Hydrothermal methods are effective for producing highly crystalline, nanostructured Tl₂S with controlled morphologies.[11]

Experimental Protocol: Hydrothermal Synthesis from Thallium Acetate

-

Precursor Mixture:

-

In a typical experiment, Thallium(I) acetate (Tl(CH₃COO)) is used as the thallium source and thioglycolic acid (HSCH₂COOH) serves as both the sulfur source and a capping agent.[11][19]

-

Dissolve Thallium(I) acetate in deionized water in a Teflon-lined stainless-steel autoclave.

-

Add thioglycolic acid to the solution. The molar ratio of the precursors can be varied to control the particle size and morphology. Surfactants like PVP can also be added to achieve mono-dispersed nanoparticles.[19]

-

-

Hydrothermal Reaction:

-

Seal the autoclave and heat it to a specific temperature (e.g., 150-200 °C) for a defined period (e.g., 12-24 hours).[11] The high temperature and pressure inside the autoclave facilitate the decomposition of the precursors and the formation of crystalline Tl₂S.

-

-

Product Recovery:

-

After the reaction, allow the autoclave to cool down to room temperature naturally.

-

Collect the resulting black precipitate by centrifugation.

-

Wash the product repeatedly with deionized water and ethanol to remove any residual reactants or byproducts.

-

Dry the final nanostructured Tl₂S product in a vacuum oven at a low temperature.[19]

-

Characterization Techniques

Thorough characterization is essential to confirm the synthesis of the desired Tl₂S phase and to understand its physical and chemical properties.

X-ray Diffraction (XRD)

XRD is the primary technique used to identify the crystal structure and phase purity of the synthesized material.

-

Methodology: A powdered sample is irradiated with monochromatic X-rays, and the diffraction pattern is recorded as a function of the diffraction angle (2θ). The resulting pattern is a fingerprint of the crystalline material.

-

Data Interpretation: The positions and intensities of the diffraction peaks are compared to standard diffraction patterns from databases (e.g., JCPDS card no. 29-1344 for Tl₂S) to confirm the phase.[19] The sharpness of the peaks indicates the degree of crystallinity, and the crystallite size can be estimated using the Scherrer equation.[19] XRD analysis has been used to identify various thallium sulfide phases, including TlS, Tl₂S, Tl₂S₂, Tl₄S₃, and Tl₂S₅, depending on the synthesis conditions.[20][21]

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique used to determine the elemental composition and the chemical (oxidation) states of the elements within the top few nanometers of the sample surface.

-

Methodology: The sample is irradiated with X-rays, causing the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, from which their binding energy can be calculated.

-

Data Interpretation: The binding energies are characteristic of each element and its chemical state. For Tl₂S, analysis of the Tl 4f and S 2p core level spectra can confirm the presence of Tl⁺ and S²⁻ ions.[20] The Tl 4f₇/₂ peak for elemental thallium is typically observed around 118 eV.[22][23] XPS studies have shown that Tl₂S is often present alongside other phases like TlS on the material's surface.[20]

Electron Microscopy (SEM & TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the morphology, particle size, and microstructure of the synthesized Tl₂S.

-

Methodology:

-

SEM: A focused beam of electrons is scanned across the sample surface, and the resulting signals (e.g., secondary electrons, backscattered electrons) are used to create images of the surface topography. Energy-dispersive X-ray spectroscopy (EDS/EDAX) can be coupled with SEM for elemental analysis.

-

TEM: A broad beam of electrons is transmitted through an ultra-thin sample. The interaction of the electrons with the sample forms an image that provides information on morphology, crystal structure, and defects at high resolution.

-

-

Data Interpretation: SEM images reveal the overall shape and size distribution of the Tl₂S particles or the surface features of a thin film.[20] Studies have shown morphologies that vary from islands and agglomerates to hexagonal, petal-like, and flower-like nanostructures, depending heavily on the synthesis parameters.[21][24] TEM can provide more detailed information on the crystallite size and lattice fringes of individual nanoparticles.

Optical and Electrical Characterization

-

UV-Visible Spectroscopy: This technique is used to determine the optical properties of Tl₂S, most notably its band gap energy. The band gap for bulk Tl₂S is approximately 1.12 eV, but values for thin films and nanoparticles can vary significantly (e.g., 1.42 eV to 3.94 eV) due to quantum confinement effects and synthesis conditions.[21][25]

-

Four-Point Probe Measurement: This method is used to determine the electrical resistivity and conductivity of Tl₂S films. Studies have shown that the conductivity of Tl₂S films can be enhanced by annealing, making them more suitable for solar and electronic applications.[25]

Data Summary Tables

Table 2: Crystallographic Data for Tl₂S

| Parameter | Value | Reference |

| Crystal System | Trigonal | [12][13] |

| Space Group | R-3 (No. 146) | [12][13] |

| Lattice Constant 'a' | 1.212 nm | [16][26] |

| Lattice Constant 'c' | 1.8175 nm | [16][26] |

| Formula Units (Z) | 27 | [12] |

Table 3: Optical and Electrical Properties of Tl₂S

| Property | Value Range | Conditions / Notes | References |

| Band Gap Energy | 1.12 eV (bulk) | [21] | |

| 1.42 - 1.92 eV | Thin films, temperature-dependent | [24] | |

| 3.4 - 3.94 eV | Nanoparticles / Thin films | [21][25] | |

| Resistivity (ρ) | 0.34 x 10⁶ - 2.003 x 10⁶ Ω·m | Thin films, decreases with annealing | [25] |

| Conductivity (σ) | 4.99 x 10⁻⁷ - 2.92 x 10⁻⁶ S·m⁻¹ | Thin films, increases with annealing | [25] |

Experimental Workflows

The following diagrams illustrate generalized workflows for the synthesis and characterization of this compound.

Caption: Workflow for the synthesis of this compound via the precipitation method.

Caption: General workflow for the characterization of synthesized this compound.

References

- 1. Thallium(I) sulfate - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 4. Thallium - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 5. Thallium | XPS Periodic Table | Thermo Fisher Scientific - US [thermofisher.com]

- 6. echemi.com [echemi.com]

- 7. junsei.co.jp [junsei.co.jp]

- 8. benchchem.com [benchchem.com]

- 9. nj.gov [nj.gov]

- 10. tracesciences.com [tracesciences.com]

- 11. This compound | High Purity | CAS 1314-97-2 [benchchem.com]

- 12. This compound - Wikipedia [en.wikipedia.org]

- 13. This compound Facts for Kids [kids.kiddle.co]

- 14. Thallium - Wikipedia [en.wikipedia.org]

- 15. americanelements.com [americanelements.com]

- 16. THALLIUM (I) SULFIDE | 1314-97-2 [chemicalbook.com]

- 17. This compound - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]

- 18. This compound [chemister.ru]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Thallium | XPS Periodic Table | Thermo Fisher Scientific - US [thermofisher.com]

- 23. Thallium | XPS Periodic Table | Thermo Fisher Scientific - US [thermofisher.com]

- 24. researchgate.net [researchgate.net]

- 25. journals.yu.edu.jo [journals.yu.edu.jo]

- 26. THALLIUM (I) SULFIDE CAS#: 1314-97-2 [m.chemicalbook.com]

An In-depth Technical Guide to the Electronic Properties of Thallium(I) Sulfide

For Researchers, Scientists, and Drug Development Professionals

Thallium(I) sulfide (Tl₂S), a chalcogenide semiconductor, has garnered research interest due to its unique electronic and optical properties. Its electrical conductivity's sensitivity to infrared light has made it a historically significant material in the development of early photoelectric detectors and positions it as a candidate for modern optoelectronic applications.[1][2][3] This guide provides a comprehensive overview of the core electronic properties of Tl₂S, detailed experimental methodologies for its synthesis and characterization, and a summary of key quantitative data.

Core Electronic Properties

This compound is a narrow bandgap semiconductor, a property that dictates its electrical and optical behavior.[4] The material is notable for its photoconductive nature, where its electrical conductivity increases upon exposure to infrared radiation.[5] This characteristic was foundational to its use in early photo-electric detectors, known as "thalofide" cells, developed during World War II.[3]

Semiconducting Nature and Band Gap: Tl₂S exhibits semiconducting behavior, which involves the excitation of electrons across its energy band gap.[4] There is some variation in the reported values and nature of its band gap, likely due to differences in material form (e.g., thin film, bulk, monolayer) and preparation methods.

-

Thin Films: Chemically deposited Tl₂S thin films have been reported to possess an indirect optical band gap of approximately 1.0 eV.[6] Other studies on similar films suggest a forbidden direct transition mechanism with a band gap of around 1.12 eV.[5]

-

Two-Dimensional Monolayers: Theoretical first-principles calculations predict that Tl₂S monolayers are stable and exhibit modulable bandgaps in the range of 1.89–2.31 eV, making them compelling for photovoltaic applications.[7]

Conductivity and Photoconductivity: The electrical conductivity of Tl₂S is highly responsive to infrared light.[5] In annealed thin films, a significant difference between dark conductivity and photoconductivity is observed. Typical values are a dark conductivity of 7.5×10⁻⁶ Ω⁻¹ cm⁻¹ and a photoconductivity of 5×10⁻⁵ Ω⁻¹ cm⁻¹.[5] The spectral photosensitivity for Tl₂S photo-electromotive force (e.m.f.) cells shows a maximum response at a wavelength of approximately 9800 Å (~1.26 eV).[8]

Crystal Structure: Tl₂S is found naturally as the mineral carlinite.[3] It possesses a trigonal crystal structure with the space group R3 and has a distorted anti-CdI₂ structure.[3][9]

Quantitative Data Summary

The electronic and physical properties of this compound are summarized in the table below. These values are compiled from various studies and may differ based on the material's form and the experimental conditions under which they were measured.

| Property | Value | Material Form | Reference |

| Band Gap (Eg) | ~1.0 eV (Indirect) | Thin Film | [6] |

| ~1.12 eV (Forbidden Direct) | Thin Film | [5] | |

| 1.89–2.31 eV (Modulable) | 2D Monolayer (Theory) | [7] | |

| Dark Conductivity | 7.5 x 10⁻⁶ Ω⁻¹ cm⁻¹ | Annealed Thin Film | [5] |

| Photoconductivity | 5.0 x 10⁻⁵ Ω⁻¹ cm⁻¹ | Annealed Thin Film | [5] |

| Crystal Structure | Trigonal | Bulk | [3][9] |

| Space Group | R3 (No. 146) | Bulk | [3][9] |

| Melting Point | 448 °C | Bulk | [3] |

| Density | 8.390 g/cm³ | Bulk | [3] |

| Magnetic Susceptibility (χ) | -88.8·10⁻⁶ cm³/mol | Bulk | [3] |

Experimental Protocols

The synthesis and characterization of Tl₂S, particularly in thin film form, are crucial for exploring its electronic properties. Several methods have been established for its preparation.

1. Thin Film Synthesis: Chemical Bath Deposition (CBD)

This is a common and efficient technique for depositing Tl₂S thin films.

-

Objective: To grow a thin, uniform film of Tl₂S on a substrate from a chemical solution.

-

Precursors:

-

Methodology:

-

Prepare a chemical bath by mixing the thallium source and thiourea in an aqueous solution.

-

Immerse clean glass substrates into the bath. A thin layer of ZnS may be pre-coated on the substrate to improve deposition.[5][6]

-

Maintain the bath at a constant temperature, typically between 35°C and 50°C.[5] Deposition time can range from hours to days depending on the desired thickness.[6]

-

After deposition, remove the substrates, rinse them with deionized water, and dry them.

-

To improve crystallinity and convert any precursor material to Tl₂S, anneal the films in an inert nitrogen atmosphere at approximately 300°C for one hour.[3][5][6]

-

2. Bulk Synthesis: Precipitation from Solution

This method is suitable for producing Tl₂S powder.

-

Objective: To synthesize Tl₂S powder by reacting a soluble thallium(I) salt with a sulfide source.

-

Precursors:

-

Thallium Source: A soluble thallium(I) salt such as thallium(I) sulfate (Tl₂SO₄) or thallium(I) nitrate (TlNO₃).[3]

-

Sulfide Source: Hydrogen sulfide (H₂S) gas or a soluble sulfide salt.

-

-

Methodology:

-

Dissolve the thallium(I) salt in water to create an aqueous solution.

-

Bubble hydrogen sulfide gas through the solution, or add a solution of a soluble sulfide (e.g., Na₂S).

-

This compound, being insoluble, will precipitate out of the solution as a black solid.[10]

-

Filter the precipitate from the solution.

-

Wash the collected solid with deionized water to remove any remaining soluble impurities.

-

Dry the purified Tl₂S powder in a desiccator or a low-temperature oven.

-

3. Characterization of Electronic Properties

-

Optical Properties (Band Gap):

-

Technique: UV-Vis Spectroscopy.

-

Protocol: Measure the optical absorbance (A) and transmittance (T) of the Tl₂S thin film over a range of wavelengths. The absorption coefficient (α) is calculated from the absorbance and film thickness. To determine the band gap (Eg), a Tauc plot is constructed by plotting (αhν)ⁿ versus photon energy (hν). The value of n depends on the nature of the electronic transition (n=2 for direct band gap, n=1/2 for indirect band gap). The linear portion of the plot is extrapolated to the energy axis to find the band gap value.[6]

-

-

Electrical Properties (Conductivity):

-

Technique: Four-Point Probe or Hall Effect Measurement.

-

Protocol: For a four-point probe measurement, four equally spaced probes are placed on the surface of the Tl₂S film. A known current is passed through the outer two probes, and the voltage is measured across the inner two probes. The sheet resistance, and subsequently the resistivity and conductivity, can be calculated. Measurements can be performed in the dark and under illumination (e.g., with an infrared source) to determine both dark conductivity and photoconductivity.

-

Visualizations: Workflows and Relationships

The following diagrams illustrate the experimental workflow for Tl₂S research and the logical relationship between its properties and applications.

References

- 1. Thallium - Wikipedia [en.wikipedia.org]

- 2. americanelements.com [americanelements.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | High Purity | CAS 1314-97-2 [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. worldscientific.com [worldscientific.com]

- 7. Tl2S: a metal-shrouded two-dimensional semiconductor - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. A Thallous Sulphide Photo-e.m.f. Cell [opg.optica.org]

- 9. This compound - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]

- 10. THALLIUM (I) SULFIDE | 1314-97-2 [chemicalbook.com]

Thallium(I) Sulfide: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thallium(I) sulfide (Tl₂S), also known as thallous sulfide, is an inorganic compound with significant historical and ongoing interest in various scientific and technological fields. Its unique photoelectric properties have cemented its use in early infrared detection technologies. This technical guide provides an in-depth overview of the core physicochemical properties, synthesis, and safety considerations of this compound, tailored for professionals in research and development.

Core Properties of this compound

This compound is a black, crystalline solid under standard conditions.[1][2] The fundamental properties of this compound are summarized in the tables below, providing a consolidated reference for laboratory and research applications.

Table 1: Chemical Identification and Formula

| Identifier | Value |

| CAS Number | 1314-97-2[1][2][3][4][5] |

| Molecular Formula | Tl₂S[1][3][6] |

| Molecular Weight | 440.83 g/mol [1][7] |

| Synonyms | Thallous sulfide, Dithallium monosulfide[6][8] |

Table 2: Physicochemical Properties

| Property | Value |

| Appearance | Black crystalline solid or amorphous powder[1][2][3] |

| Density | 8.39 g/cm³[1][2][3] |

| Melting Point | 448 °C (721 K)[1][2] |

| Boiling Point | 1367 °C (1640 K)[2][3] |

| Solubility in Water | 0.02 g/100 g of solvent (20°C)[9] |

| Solubility in Other Solvents | Insoluble in acetone, alcohol, and ether. Soluble in mineral acids. Slightly soluble in alkaline solutions.[3][6][9] |

| Crystal Structure | Trigonal[1][2][3] |

| Space Group | R3[1][2][3] |

Synthesis and Reactions

This compound can be synthesized through several methods. One common laboratory preparation involves the reaction of a soluble thallium(I) salt, such as thallium(I) sulfate or nitrate, with a sulfide source.[1] For instance, bubbling hydrogen sulfide gas through a solution of thallium(I) sulfate will precipitate this compound.[2][4] Alternatively, it can be formed by directly heating elemental thallium and sulfur.[2][4]

A key chemical property of this compound is its reactivity with acids. It reacts with mineral acids to produce hydrogen sulfide gas and the corresponding thallium(I) salt.[2][4]

Experimental Protocol: Thin Film Deposition for Photoelectric Cell Application

The following is a generalized methodology for the deposition of a this compound thin film, a critical step in the fabrication of infrared-sensitive photoelectric cells.

Objective: To deposit a uniform thin film of this compound on a glass substrate.

Materials:

-

Thallium(I) acetate (Tl(CH₃COO))

-

Thiourea (SC(NH₂)₂)

-

Deionized water

-

Glass substrates

-

Nitrogen gas (high purity)

-

Beakers, magnetic stirrer, hot plate, tube furnace

Procedure:

-

Precursor Solution Preparation:

-

Prepare an aqueous solution of Thallium(I) acetate.

-

Prepare a separate aqueous solution of thiourea.

-

Mix the two solutions in a stoichiometric ratio under constant stirring to form a stable complex.

-

-

Substrate Cleaning:

-

Clean the glass substrates sequentially with detergent, deionized water, and a suitable organic solvent (e.g., acetone, isopropanol) in an ultrasonic bath.

-

Dry the substrates using a stream of nitrogen gas.

-

-

Thin Film Deposition (Chemical Bath Deposition):

-

Immerse the cleaned substrates vertically in the precursor solution.

-

Heat the solution to a controlled temperature (e.g., 60-80 °C) and maintain for a specific duration to allow for the slow decomposition of thiourea and subsequent reaction with thallium(I) ions to form a Tl₂S film on the substrate.

-

-

Annealing:

-

Carefully remove the coated substrates from the bath and rinse with deionized water to remove any loosely adhered particles.

-

Dry the films under a gentle stream of nitrogen.

-

Place the substrates in a tube furnace and anneal under a nitrogen atmosphere at a specific temperature (e.g., 300 °C) to improve crystallinity and stoichiometry.[1]

-

-

Characterization:

-

The resulting thin films can be characterized using techniques such as X-ray diffraction (XRD) for crystal structure analysis, scanning electron microscopy (SEM) for surface morphology, and UV-Vis spectroscopy to determine the optical band gap.

-

Caption: Workflow for this compound Thin Film Deposition.

Signaling Pathway and Logical Relationships

While this compound itself is not directly involved in biological signaling pathways in a therapeutic sense, its toxicity stems from the interference of the thallium(I) ion (Tl⁺) with essential biological processes, primarily due to its similarity to the potassium ion (K⁺). The following diagram illustrates the logical relationship of Tl⁺ toxicity.

Caption: Logical Pathway of Thallium(I) Ion Toxicity.

Safety and Handling

This compound is a highly toxic compound. The toxicity is primarily due to the thallium(I) ion. It is classified as hazardous with hazard codes T+ (Very Toxic) and N (Dangerous for the environment).[3] Exposure can occur through inhalation, ingestion, or skin contact. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, must be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. In case of exposure, immediate medical attention is critical. Waste disposal must be carried out in accordance with local, state, and federal regulations for hazardous materials.

Conclusion

This compound remains a compound of interest due to its unique properties, particularly its photoconductivity in the infrared region. This guide has provided a consolidated overview of its key chemical and physical data, a representative experimental protocol for its application in thin-film technologies, and essential safety information. For researchers and professionals, a thorough understanding of these characteristics is paramount for its safe and effective use in scientific endeavors.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]

- 3. THALLIUM (I) SULFIDE CAS#: 1314-97-2 [m.chemicalbook.com]

- 4. This compound Facts for Kids [kids.kiddle.co]

- 5. noahchemicals.com [noahchemicals.com]

- 6. THALLIUM (I) SULFIDE | 1314-97-2 [chemicalbook.com]

- 7. Thallium sulfide (Tl2S) | STl2 | CID 16683485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. americanelements.com [americanelements.com]

- 9. This compound [chemister.ru]

A Comprehensive Technical Guide to the Solubility of Thallium(I) Sulfide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of Thallium(I) Sulfide (Tl₂S) in various solvents. The information is curated for professionals in research and development who require precise data on the behavior of this compound.

Core Properties of this compound

This compound is a black, crystalline solid.[1][2][3] It is a compound of significant interest due to its unique properties, though its high toxicity necessitates careful handling.

Quantitative Solubility Data

The solubility of this compound is highly dependent on the nature of the solvent. The following table summarizes the available quantitative and qualitative solubility data.

| Solvent System | Solubility | Temperature (°C) | Ksp / pKsp | Notes |

| Water | 0.02 g/100 g[2] | 20 | pKsp: 20.30[4][5][6] | Described as slightly soluble or almost insoluble.[4] |

| Ksp: 6 x 10⁻²²[7] | ||||

| Organic Solvents | ||||

| Acetone | Insoluble[2] | - | - | |

| Alcohol | Insoluble[6] | - | - | |

| Ether | Insoluble[6] | - | - | |

| Acidic Solutions | ||||

| Mineral Acids | Soluble[4][5][6] | - | - | Reacts to form hydrogen sulfide (H₂S) gas and a thallium salt.[1][8] |

| Nitric Acid | Readily soluble[9] | - | - | |

| Hydrochloric Acid | Difficultly soluble[9] | - | - | Forms an insoluble thallium(I) chloride layer.[10] |

| Sulfuric Acid | Difficultly soluble[9] | - | - | |

| Basic and Other Solutions | ||||

| Alkali Hydroxides | Slightly soluble/Almost insoluble[4][5] | - | - | |

| Alkali Sulfides | Slightly soluble[4][5] | - | - | Insoluble in an excess of ammonium sulfide.[9] |

| Alkali Cyanides | Slightly soluble[4][5] | - | - |

Experimental Protocols for Solubility Determination

Gravimetric Method for Aqueous Solubility

Objective: To determine the mass of this compound dissolved in a known volume of water at a specific temperature.

Methodology:

-

Saturation: An excess of finely powdered this compound is added to a known volume of deionized water in a sealed, temperature-controlled vessel.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature must be maintained at the desired value (e.g., 20°C).

-

Filtration: A known volume of the saturated solution is carefully withdrawn using a heated syringe and filtered through a pre-weighed, fine-porosity filter paper to remove any undissolved solid.

-

Evaporation: The filtered solution is collected in a pre-weighed evaporating dish. The solvent (water) is then evaporated at a controlled temperature (e.g., in a drying oven at 105°C) until a constant weight is achieved.

-

Calculation: The mass of the dissolved this compound is determined by subtracting the initial weight of the evaporating dish from the final weight. The solubility is then expressed in g/100 mL or other appropriate units.

Spectrophotometric Method for Solubility in Acidic Solutions

Objective: To determine the concentration of thallium ions in a saturated acidic solution of this compound.

Methodology:

-

Saturation and Equilibration: Similar to the gravimetric method, an excess of this compound is equilibrated with the acidic solvent of interest (e.g., dilute nitric acid) at a constant temperature.

-

Filtration: A sample of the saturated solution is filtered to remove undissolved solid.

-

Dilution: A precise volume of the filtrate is diluted with the same acidic solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analysis: The concentration of thallium in the diluted solution is determined using a suitable analytical technique such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS).

-

Calculation: The solubility of this compound in the acidic solution is calculated from the measured thallium concentration, taking into account the dilution factor.

Visualization of Solubility Behavior

The following diagram illustrates the general solubility characteristics of this compound in different solvent environments.

Caption: Solubility of this compound in Different Solvents.

References

- 1. This compound - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]

- 2. This compound [chemister.ru]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. THALLIUM (I) SULFIDE [chembk.com]

- 5. THALLIUM (I) SULFIDE CAS#: 1314-97-2 [m.chemicalbook.com]

- 6. THALLIUM (I) SULFIDE | 1314-97-2 [chemicalbook.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. This compound Facts for Kids [kids.kiddle.co]

- 9. scispace.com [scispace.com]

- 10. cdn.ca9.uscourts.gov [cdn.ca9.uscourts.gov]

Thallium(I) Sulfide: A Comprehensive Technical Guide to Toxicity and Safety

For Researchers, Scientists, and Drug Development Professionals

Thallium(I) sulfide (Tl₂S), like other soluble thallium compounds, is a highly toxic substance that presents a significant risk in a laboratory setting. This document provides an in-depth technical overview of its toxicity, mechanisms of action, and the essential safety precautions and protocols required for its handling.

Executive Summary

Thallium and its compounds are cumulative poisons, readily absorbed through ingestion, inhalation, and skin contact.[1] The toxicity of this compound is primarily attributed to the thallium(I) ion (Tl⁺), which mimics potassium (K⁺) in biological systems, leading to widespread cellular dysfunction.[2] Acute exposure can lead to severe gastrointestinal distress, followed by a painful, ascending peripheral neuropathy.[3] Chronic exposure can result in a range of debilitating effects, including hair loss and damage to the nervous system, kidneys, and liver.[4] Strict adherence to safety protocols, including the use of appropriate personal protective equipment (PPE) and engineering controls, is mandatory when handling this compound.

Toxicological Profile

Mechanism of Toxicity

The toxic effects of the thallium(I) ion are multifaceted and stem from its chemical similarity to the potassium ion.[2] This allows it to interfere with numerous essential cellular processes:

-

Disruption of Potassium-Dependent Processes: Tl⁺ can substitute for K⁺ in various ion channels and enzymes, such as the Na⁺/K⁺-ATPase pump. This substitution inhibits the enzyme's function, leading to a breakdown of the electrochemical gradients crucial for cellular function and resulting in cellular swelling.[5]

-

Inhibition of Key Enzymes: Thallium inhibits critical enzymes involved in energy metabolism, including pyruvate kinase and succinate dehydrogenase, by binding to sulfhydryl groups in these proteins. This disrupts the Krebs cycle and reduces the production of adenosine triphosphate (ATP).[2][5]

-

Ribosomal Damage and Protein Synthesis Inhibition: Thallium can damage ribosomes, particularly the 60S subunit, thereby interfering with protein synthesis.[6]

-

Disruption of Keratin Formation: Thallium's high affinity for sulfur disrupts the disulfide bonds in cysteine, a key amino acid in keratin. This leads to the characteristic alopecia (hair loss) and Mees' lines (transverse white lines on the nails) seen in thallium poisoning.[5][7]

-

Neurological Damage: Thallium causes degeneration of the myelin sheath surrounding nerve fibers in both the central and peripheral nervous systems, although the precise mechanism for this is not fully understood.[5][6]

Toxicokinetics

Thallium is readily absorbed through the gastrointestinal tract, skin, and respiratory system.[6] Once absorbed, it is widely distributed throughout the body, with the highest concentrations found in the kidneys, liver, and nervous tissue.[2][6] The elimination of thallium is slow, with a biological half-life of up to 30 days, primarily occurring through renal and fecal excretion.[5]

Acute and Chronic Toxicity

Acute Exposure: Symptoms of acute thallium poisoning typically appear in a phased manner:

-

Gastrointestinal Phase (within hours): Nausea, vomiting, abdominal pain, and diarrhea or constipation.[3][5]

-

Neurological Phase (2-5 days): A severely painful, ascending peripheral neuropathy is a classic sign.[3][5] Other symptoms include tremors, ataxia, cranial nerve palsies, seizures, and in severe cases, coma and death.[5][8]

-

Dermatological Phase (2-3 weeks): Alopecia (hair loss) is a hallmark of thallium poisoning. Mees' lines on the nails may appear after about a month.[5][7]

Chronic Exposure: Long-term exposure to lower levels of thallium can lead to cumulative toxicity, with symptoms that may be less pronounced and harder to diagnose. These can include fatigue, headaches, depression, and peripheral neuropathy.[9]

Quantitative Toxicological Data

Table 1: Acute Toxicity Data for Soluble Thallium Compounds

| Compound | Route | Species | LD50 | Reference |

| Thallium(I) Sulfate | Oral | Rat | 16 mg/kg | [10] |

| Thallium(I) Sulfate | Oral | Mouse | 23.5 mg/kg | [11] |

| Thallium(I) Acetate | Oral | Rat | 41.3 mg/kg | [11] |

| Thallium(I) Chloride | Oral | Mouse | 24 mg/kg | [11] |

| Thallium(I) Carbonate | Oral | Mouse | 21 mg/kg | [11] |

| Thallium Compounds (general) | Oral (lethal dose) | Human | 10-15 mg/kg (estimated) | [2] |

Table 2: Occupational Exposure Limits for Soluble Thallium Compounds (as Tl)

| Organization | Limit | Value | Notes |

| OSHA | Permissible Exposure Limit (PEL) - TWA | 0.1 mg/m³ | [11][12] |

| NIOSH | Recommended Exposure Limit (REL) - TWA | 0.1 mg/m³ | [11] |

| ACGIH | Threshold Limit Value (TLV) - TWA | 0.1 mg/m³ | [11] |

| NIOSH | Immediately Dangerous to Life or Health (IDLH) | 15 mg/m³ | [11] |

TWA: Time-Weighted Average over an 8-hour workday. All limits include a "skin" notation, indicating the potential for significant absorption through the skin.[11][13]

Safety Precautions and Handling

Due to its high toxicity, this compound must be handled with extreme caution, utilizing a combination of engineering controls, administrative controls, and personal protective equipment.

Engineering Controls

-

Fume Hood: All work with this compound, especially when handling powders or creating solutions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[1][14]

-

Designated Area: A specific area within the laboratory should be designated for work with thallium compounds. This area should be clearly marked with warning signs.[1]

-

Ventilation: Ensure adequate general laboratory ventilation in addition to the use of a fume hood.[15]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory when handling this compound:[1][4][15]

-

Gloves: Double gloving with chemically resistant gloves (e.g., nitrile) is recommended.[1] Gloves must be inspected before use and changed frequently.

-

Eye Protection: Chemical safety goggles and a face shield should be worn.[1]

-

Lab Coat: A dedicated, disposable or professionally laundered lab coat must be worn.[1][16]

-

Respiratory Protection: For operations with a high potential for aerosol or dust generation, a NIOSH-approved respirator with a P100 filter should be used.[1][16]

-

Footwear: Closed-toe shoes are required.[1]

Safe Handling Procedures

-

Avoid Dust Formation: Handle solid this compound carefully to minimize the generation of dust.[14][15]

-

Work Surface: Cover the work surface with absorbent, disposable bench paper.[1]

-

Storage: Store this compound in a cool, dry, well-ventilated, and securely locked area, away from incompatible materials such as strong oxidizing agents and acids.[4][15][17] The container must be clearly labeled as "Highly Toxic."

-

Transport: When transporting thallium compounds, use sealed, shatter-resistant secondary containers.

-

Hygiene: Do not eat, drink, or smoke in areas where thallium compounds are handled.[15][17] Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1][17]

Emergency Procedures

Spills and Decontamination

In the event of a this compound spill, immediate and proper response is critical to prevent exposure.

Spill Cleanup Protocol: [4][18][19]

-

Evacuate and Alert: Immediately evacuate the affected area and alert nearby personnel and the laboratory supervisor.

-

Restrict Access: Isolate the spill area to prevent entry.

-

Don PPE: Only trained personnel wearing appropriate PPE, including respiratory protection, should perform the cleanup.

-

Containment: For solid spills, carefully cover the material with a damp cloth or absorbent material to prevent dust from becoming airborne. For liquid spills, use an appropriate absorbent material.

-

Cleanup: Carefully scoop the spilled material and absorbent into a clearly labeled, sealed, and leak-proof container for hazardous waste.

-

Decontamination: Wipe the spill area with soap and water, followed by a clean water rinse. All cleaning materials must be disposed of as hazardous waste.

-

Doffing PPE: Carefully remove PPE to avoid self-contamination and dispose of it as hazardous waste.

-

Reporting: Report the incident to the institution's Environmental Health and Safety (EHS) office.

First Aid and Exposure Response

In all cases of suspected exposure, seek immediate medical attention.[1][20]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[1]

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1]

-

Inhalation: Move the individual to fresh air immediately.[1]

-

Ingestion: Do not induce vomiting. Rinse the mouth with water.[1][15]

Medical Treatment: The primary antidote for thallium poisoning is Prussian blue (potassium ferric hexacyanoferrate), which is FDA-approved.[5][18] Prussian blue binds to thallium in the intestines, preventing its reabsorption and enhancing its elimination from the body.[5] Hemodialysis may be considered in severe cases.[5]

Experimental Protocols for Toxicity Assessment

Detailed protocols for assessing the toxicity of thallium compounds often involve animal models or in vitro systems. The choice of model depends on the specific research question.

In Vivo Rodent Model (General Protocol)

This protocol outlines a general approach for an acute oral toxicity study in rats, which could be adapted to determine the LD50 of this compound.

Objective: To determine the median lethal dose (LD50) of this compound following a single oral administration.

Materials:

-

This compound

-

Vehicle (e.g., deionized water with a suspending agent if necessary)

-

Wistar or Sprague-Dawley rats (young adults, both sexes)

-

Oral gavage needles

-

Appropriate caging and environmental controls

-

Calibrated balance

Methodology:

-

Animal Acclimation: Acclimate animals to the laboratory environment for at least 5 days prior to dosing.

-

Dose Preparation: Prepare a series of graded doses of this compound in the chosen vehicle. The concentration should be calculated to deliver the desired mg/kg dose in a constant volume (e.g., 5 mL/kg).

-

Dosing: Administer a single dose of the test substance to groups of animals (e.g., 5 males and 5 females per group) by oral gavage. A control group should receive the vehicle only.

-

Observation: Observe the animals for clinical signs of toxicity immediately after dosing, at regular intervals for the first 24 hours, and then daily for 14 days. Observations should include changes in skin, fur, eyes, respiratory and circulatory systems, autonomic and central nervous systems, and behavior.

-

Body Weight: Record the body weight of each animal before dosing and at least weekly thereafter.

-

Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.

-

Data Analysis: The LD50 is calculated using appropriate statistical methods (e.g., probit analysis) based on the mortality data.

In Vitro Cellular Model (General Protocol)

This protocol describes a general method for assessing the cytotoxicity of this compound in a human cell line.

Objective: To determine the concentration of this compound that causes a 50% reduction in cell viability (IC50).

Materials:

-

Human cell line (e.g., HepG2 for liver toxicity, SH-SY5Y for neurotoxicity)

-

Cell culture medium and supplements

-

This compound

-

Sterile vehicle (e.g., sterile water or DMSO)

-

96-well cell culture plates

-

Cell viability assay kit (e.g., MTT, MTS, or PrestoBlue)

-

Microplate reader

Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Dose Preparation: Prepare a stock solution of this compound in the appropriate sterile vehicle. Perform a serial dilution in cell culture medium to create a range of final treatment concentrations.

-

Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include vehicle-only controls.

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

Viability Assessment: At the end of the incubation period, perform the cell viability assay according to the manufacturer's instructions.

-

Data Analysis: Measure the absorbance or fluorescence using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting cell viability against the log of the concentration and fitting the data to a dose-response curve.

Waste Disposal

All thallium-containing waste, including contaminated consumables (gloves, bench paper), reaction residues, and aqueous solutions, is considered hazardous waste.[19] It must be collected in clearly labeled, sealed, and leak-proof containers for disposal by the institution's EHS office in accordance with local, state, and federal regulations.[1][19] Do not dispose of thallium waste down the drain.[1]

Conclusion

This compound is a highly toxic compound that demands the utmost respect and adherence to stringent safety protocols. A thorough understanding of its toxicological properties, combined with diligent implementation of engineering controls, personal protective equipment, and safe handling practices, is essential for the protection of all laboratory personnel. Researchers, scientists, and drug development professionals must be fully aware of the risks and prepared to respond appropriately in the event of an emergency.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. emedicine.medscape.com [emedicine.medscape.com]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. Thallium Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. emedicine.medscape.com [emedicine.medscape.com]

- 7. patient.info [patient.info]

- 8. Thallium poisoning - Wikipedia [en.wikipedia.org]

- 9. Thallium: What Are the Symptoms of Poisoning? [medicinenet.com]

- 10. junsei.co.jp [junsei.co.jp]

- 11. Thallium - IDLH | NIOSH | CDC [cdc.gov]

- 12. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]

- 13. THALLIUM, SOLUBLE COMPOUNDS | Occupational Safety and Health Administration [osha.gov]

- 14. fishersci.com [fishersci.com]

- 15. echemi.com [echemi.com]

- 16. nj.gov [nj.gov]

- 17. abdurrahmanince.net [abdurrahmanince.net]

- 18. Thallium: Systemic Agent | NIOSH | CDC [cdc.gov]

- 19. benchchem.com [benchchem.com]

- 20. chembk.com [chembk.com]

The Band Gap Energy of Thallium(I) Sulfide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thallium(I) sulfide (Tl₂S), a binary chalcogenide semiconductor, has garnered research interest due to its potential applications in optoelectronic devices, including infrared detectors and solar cells. A fundamental property governing the performance of Tl₂S in these applications is its band gap energy (Eg). This technical guide provides a comprehensive overview of the experimentally determined and theoretically calculated band gap energies of this compound in its various forms—bulk, thin film, and nanoparticle. Detailed experimental protocols for the synthesis of Tl₂S and the subsequent determination of its band gap are presented, intended to provide researchers with a foundational understanding and practical methodology for the study of this material.

Data Presentation: Band Gap Energy of this compound

The band gap energy of this compound exhibits significant variation depending on its physical form, synthesis method, and the experimental conditions under which it is measured. The following tables summarize the reported quantitative data for the band gap of Tl₂S.

| Material Form | Synthesis/Measurement Condition | Band Gap Type | Band Gap Energy (eV) | Reference |

| Bulk Crystal | Indirect band gap semiconductor. | Indirect | ~1.0 | [1] |

| Thin Film | Chemical Bath Deposition (CBD), annealed. | Indirect | 1.03 | [2] |

| Thin Film | Chemical Bath Deposition (CBD). | Direct Forbidden | ~1.12 | [1] |

| Thin Film | Aerosol-Assisted Chemical Vapor Deposition (AACVD) at 500°C. | Direct | 1.92 | [3] |

| Thin Film | Aerosol-Assisted Chemical Vapor Deposition (AACVD) at 550°C. | Direct | 1.72 | [3] |

| Thin Film | Aerosol-Assisted Chemical Vapor Deposition (AACVD) at 600°C. | Direct | 1.42 | [3] |

| Thin Film | Chemical Bath Deposition (CBD), as-deposited. | Direct | 3.9 | [4] |

| Thin Film | Chemical Bath Deposition (CBD), annealed at 300°C. | Direct | 3.92 | [4] |

| Thin Film | Chemical Bath Deposition (CBD), annealed at 350°C. | Direct | 3.94 | [4] |

| Nanoparticles | Hydrothermal reaction. | Direct | 3.4 | [5] |

Theoretical Band Gap Data

| Computational Method | Band Gap Type | Band Gap Energy (eV) | Reference |

| Density Functional Theory (DFT) | Indirect | Not specified | [3] |

Experimental Protocols

Synthesis of this compound Thin Films via Chemical Bath Deposition (CBD)

This protocol describes a general method for the deposition of Tl₂S thin films on glass substrates.

Materials:

-

Thallium(I) nitrate (TlNO₃) or Thallium(I) chloride (TlCl) as the thallium source.

-

Thiourea (SC(NH₂)₂) as the sulfur source.

-

Trisodium citrate (Na₃C₆H₅O₇) as a complexing agent.

-

Ammonia solution (NH₄OH) for pH adjustment.

-

Deionized water.

-

Glass substrates.

Procedure:

-

Substrate Cleaning: Thoroughly clean the glass substrates by sonication in a sequence of detergent, deionized water, acetone, and finally ethanol. Dry the substrates in a stream of nitrogen.

-

Precursor Solution Preparation:

-

Prepare aqueous solutions of TlNO₃ (or TlCl), thiourea, and trisodium citrate of desired molarities (e.g., 0.1 M).

-

In a beaker, mix the thallium salt solution and the trisodium citrate solution.

-

Slowly add the thiourea solution to the mixture while stirring continuously.

-

Adjust the pH of the solution to a desired value (e.g., 8-10) by dropwise addition of ammonia solution.

-

-

Deposition:

-

Immerse the cleaned substrates vertically into the precursor solution.

-

Maintain the temperature of the bath at a constant value (e.g., 50-80°C) for a specific duration (e.g., 1-48 hours) to allow for the slow formation and deposition of the Tl₂S thin film.

-

-

Post-Deposition Treatment:

-

After the desired deposition time, remove the substrates from the bath.

-

Rinse the coated substrates thoroughly with deionized water to remove any loosely adhered particles.

-

Dry the films in air or under a gentle stream of nitrogen.

-

-

Annealing (Optional): To improve crystallinity and modify optical properties, the deposited films can be annealed in an inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from 100°C to 350°C for a specified time (e.g., 1 hour).

Synthesis of this compound Nanoparticles via Hydrothermal Method

This protocol outlines the synthesis of Tl₂S nanoparticles.

Materials:

-

Thallium(I) acetate (Tl(CH₃COO)) as the thallium source.

-

Thioglycolic acid (HSCH₂COOH) as the sulfur source and capping agent.

-

Deionized water.

-

Surfactant (optional, e.g., cationic, anionic, or neutral surfactants to control morphology).

Procedure:

-

Precursor Solution Preparation:

-

Dissolve a specific amount of thallium(I) acetate in deionized water in a beaker.

-

Add thioglycolic acid to the solution. If a surfactant is used, it should also be added at this stage.

-

Stir the solution to ensure homogeneity.

-

-

Hydrothermal Reaction:

-

Transfer the precursor solution into a Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and heat it to a specific temperature (e.g., 200°C) for a set duration (e.g., 17 hours).

-

-

Product Collection and Purification:

-

After the reaction, allow the autoclave to cool down to room temperature naturally.

-

Collect the precipitate by centrifugation.

-

Wash the collected nanoparticles multiple times with deionized water and ethanol to remove any unreacted precursors and byproducts.

-

Dry the final product in a vacuum oven.

-

Band Gap Determination using UV-Visible Spectroscopy

This protocol details the measurement of the optical band gap from the absorption spectra of Tl₂S thin films or dispersed nanoparticles.

Instrumentation:

-

UV-Visible Spectrophotometer.

Procedure:

-

Sample Preparation:

-

For thin films, mount the Tl₂S-coated substrate in the sample holder of the spectrophotometer. An uncoated glass substrate of the same type should be used as a reference.

-

For nanoparticles, disperse a small amount of the powder in a suitable solvent (e.g., ethanol) by sonication to form a stable colloidal suspension. The solvent will be used as the reference.

-

-

Data Acquisition:

-

Record the absorbance (A) or transmittance (%T) spectrum of the sample over a suitable wavelength range (e.g., 300-1100 nm).

-

-

Data Analysis (Tauc Plot Method):

-

Convert the wavelength (λ) to photon energy (hν) using the equation: hν (eV) = 1240 / λ (nm).

-

Calculate the absorption coefficient (α) from the absorbance data using the Beer-Lambert law: α = 2.303 * A / t, where 't' is the thickness of the thin film or the path length of the cuvette for the nanoparticle dispersion. For thin films, the thickness needs to be determined by a separate measurement (e.g., profilometry).

-

The relationship between the absorption coefficient (α) and the incident photon energy (hν) for a semiconductor is given by the Tauc relation: (αhν)1/n = B(hν - Eg), where B is a constant and the exponent 'n' depends on the nature of the electronic transition. For direct allowed transitions, n = 1/2, and for indirect allowed transitions, n = 2.

-

Plot (αhν)1/n versus hν.

-

Extrapolate the linear portion of the plot to the energy axis (where (αhν)1/n = 0). The intercept on the energy axis gives the value of the optical band gap (Eg).

-

Mandatory Visualization

Conclusion

The band gap energy of this compound is a critical parameter that is highly dependent on the material's form and the methods employed for its synthesis and characterization. This guide has summarized the available data, presenting a range of reported band gap values for bulk, thin film, and nanoparticle Tl₂S. The provided experimental protocols for chemical bath deposition, hydrothermal synthesis, and UV-Visible spectroscopic analysis offer a practical foundation for researchers investigating the properties of this semiconductor. The significant variation in the reported band gap values underscores the importance of precise control over synthesis conditions and accurate characterization techniques to tailor the properties of Tl₂S for specific optoelectronic applications. Further research is warranted to establish a more definitive understanding of the structure-property relationships in this material.

References

Thermal Stability of Thallium(I) Sulfide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thallium(I) sulfide (Tl₂S), a black crystalline solid, is a semiconductor material with applications in infrared detectors and specialized glass manufacturing. Understanding its thermal stability is crucial for its synthesis, processing, and application, particularly in high-temperature environments. This guide provides an in-depth analysis of the thermal behavior of Tl₂S, including its physical properties, expected thermal decomposition pathways, and generalized experimental protocols for its thermal analysis.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its behavior under thermal stress.

| Property | Value |

| Chemical Formula | Tl₂S |

| Molar Mass | 440.83 g/mol |

| Appearance | Black crystalline solid |

| Density | 8.39 g/cm³ |

| Melting Point | 448 °C (721 K) |

| Boiling Point | 1367 °C (1640 K) |

| Crystal Structure | Trigonal |

| Solubility | Insoluble in water, soluble in mineral acids |

Thermal Decomposition of this compound

The thermal stability of this compound is influenced by the surrounding atmosphere. In an inert atmosphere, such as nitrogen or argon, Tl₂S is expected to be stable up to its melting point and beyond. Decomposition at higher temperatures would likely involve the dissociation into its constituent elements.

In an oxidizing atmosphere, such as air, the decomposition process is more complex. Studies on the oxidation of metal sulfides, including Tl₂S, indicate that thermal treatment in an oxidizing medium leads to the formation of metal oxides and the release of sulfur dioxide.

Expected Decomposition Pathway in an Oxidizing Atmosphere:

A proposed pathway for the thermal decomposition of this compound in the presence of oxygen is illustrated below. This process is expected to be exothermic.

The Thallium-Sulfur (Tl-S) Phase Equilibrium

An In-depth Technical Guide to the Thallium(I) Sulfide Phase Diagram

This technical guide provides a comprehensive analysis of the this compound (Tl₂S) phase diagram, situated within the broader context of the thallium-sulfur (Tl-S) binary system. It is intended for researchers, materials scientists, and professionals in drug development who require a detailed understanding of the phase relationships, crystal structures, and thermodynamic properties of thallium sulfides.

This compound (Tl₂S) is one of several stable intermediate phases within the Tl-S system. Early investigations identified four main phases, but subsequent studies using techniques such as electromotive force (EMF) measurements and X-ray diffraction (XRD) have confirmed the existence of five key intermediate compounds: Tl₂S, Tl₄S₃, TlS, TlS₂, and Tl₂S₅.[1] A compiled Tl-S equilibrium phase diagram has been constructed based on a critical analysis of thermodynamic and structural data.[1][2]

The Tl-S system is characterized by several invariant reactions, including eutectic, peritectic, and monotectic transformations. The melting point of pure Tl₂S is 448 °C (721 K).[3] Other thallium sulfides form through peritectic reactions at different temperatures and compositions.[1] For instance, TlS is reported to form peritectically at 469 K.[1] The system also features a liquid miscibility gap in the sulfur-rich region.[1]

Data Presentation: Invariant Reactions and Phase Transitions

The temperatures and compositions for key phase transitions within the Tl-S system are summarized below.

| Phase Reaction | Temperature (K) | Composition (at. % S) | Reaction Type | Reference |

| L ↔ Tl + Tl₂S | 572 | ~1.5 | Eutectic | [1] |

| L + TlS ↔ Tl₄S₃ | 523 | ~42.0 | Peritectic | [1] |

| L + TlS₂ ↔ TlS | 503 | ~48.0 | Peritectic | [1] |

| L₁ ↔ L₂ + Tl₂S₅ | 419 | ~74.0 | Monotectic | [1] |

| L + S ↔ Tl₂S₅ | 388 | ~98.0 | Eutectic | [1] |

| Tl₂S Melting Point | 721 | 33.3 | Congruent Melting | [3][4] |

Crystallographic Properties of Thallium Sulfides

The various phases in the Tl-S system exhibit distinct crystal structures. Tl₂S, the focus of this guide, crystallizes in a trigonal system with a distorted anti-CdI₂ structure.[3] Its specific crystallographic data, along with that of other key thallium sulfides, are detailed in the table below.

| Phase | Chemical Formula | Crystal System | Space Group | Lattice Parameters (Å) | Reference |

| This compound | Tl₂S | Trigonal | R-3 (No. 148) | a = 12.150, c = 18.190 | [3][5] |

| Tl₄S₃ | Monoclinic | P2₁/a | a = 7.97, b = 7.74, c = 13.0, β=104.2° | [1] | |

| TlS | Tetragonal | I4/mcm | a = 7.79, c = 6.80 | [1][6] | |

| TlS₂ | Orthorhombic | a = 5.46, b = 10.8, c = 23.2 | [1] | ||

| Tl₂S₅ (red) | Monoclinic | P2₁/c | a = 6.66, b = 6.52, c = 16.7, β=113.8° | [1] |

Experimental Protocols

The determination of the Tl-S phase diagram and the characterization of its constituent phases rely on a combination of synthesis and analytical techniques.

Synthesis of Thallium Sulfides

-

From Elemental Sources: A primary method for preparing Tl₂S and other thallium sulfides is the direct reaction of high-purity thallium and sulfur.[3] The elements are typically sealed in an evacuated quartz ampoule and heated. The reaction between Tl and S can be highly exothermic and violent, particularly around the melting point of thallium (575 K).[1]

-

Solution-Based Synthesis: Thallium sulfides can be precipitated from an aqueous solution of a thallium(I) salt, such as thallium(I) sulfate or nitrate, by introducing a sulfide source.[3] Thin films of Tl₂S have been successfully prepared using chemical bath deposition (CBD) from a mixture of a citratothallium complex and thiourea.[7] Subsequent annealing of the deposited films in a nitrogen atmosphere at 300°C converts the material to crystalline Tl₂S.[7] Hydrothermal methods have also been employed, using reagents like thallium acetate and thioglycolic acid to produce Tl₂S nanostructures.[8]

Phase Diagram Determination

-

Differential Thermal Analysis (DTA): DTA is a key technique for determining transition temperatures.[1][9] It works by measuring the temperature difference between a sample and an inert reference as they are subjected to a controlled temperature program. Thermal events such as melting, crystallization, or solid-state phase transitions result in endothermic or exothermic peaks, which are recorded to map the phase boundaries.

-

X-Ray Diffraction (XRD): XRD is essential for identifying the crystal structure of the different solid phases present in the Tl-S system at various compositions and temperatures.[1][9] By analyzing the diffraction pattern of a sample and comparing it to reference data, the specific thallium sulfide compounds (e.g., Tl₂S, Tl₄S₃) can be identified, confirming the phase regions in the diagram.[8]

-

Electromotive Force (EMF) Measurements: The EMF method, using an electrochemical cell, provides valuable thermodynamic data for the system.[1][4] By measuring the EMF of a concentration cell as a function of temperature, thermodynamic quantities such as the Gibbs free energy, enthalpy, and entropy of formation for the various thallium sulfide phases can be calculated, which helps in constructing a thermodynamically consistent phase diagram.[1]

Visualized Workflows and Relationships

To clarify the process of phase diagram analysis and the relationships between the key phases, the following diagrams are provided.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. chalcogen.ro [chalcogen.ro]

- 5. Thallium(I)-sulfid – Wikipedia [de.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Phase diagram for the quasi-binary thallium(I) selenide–bismuth(III) telluride system - PMC [pmc.ncbi.nlm.nih.gov]

Quantum Confinement Effects in Thallium(I) Sulfide Nanostructures: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum confinement effects observed in Thallium(I) sulfide (Tl₂S) nanostructures. It delves into the synthesis methodologies, characterization techniques, and the size-dependent optical and electronic properties of these nanomaterials, presenting a valuable resource for researchers in materials science, nanotechnology, and related fields.

Introduction to Quantum Confinement in Tl₂S Nanostructures

Quantum confinement is a phenomenon that governs the electronic and optical properties of materials at the nanoscale.[1][2] When the size of a semiconductor nanocrystal, or quantum dot, becomes comparable to or smaller than its exciton Bohr radius, the continuous energy bands of the bulk material transform into discrete, quantized energy levels.[1][3] This quantization leads to a size-dependent bandgap, where smaller nanostructures exhibit a larger effective bandgap.[3][4]

In the case of this compound (Tl₂S), a semiconductor with a bulk bandgap of approximately 1.12 eV, quantum confinement effects lead to a significant blue shift in its optical absorption and emission spectra.[5] This tunable nature of the bandgap opens up possibilities for tailoring the material's properties for specific applications. The relationship between the size of the Tl₂S nanostructure and its resulting bandgap is a key area of investigation.

Synthesis of this compound Nanostructures

The synthesis of Tl₂S nanostructures with controlled size and morphology is crucial for harnessing their quantum confinement effects. Various chemical synthesis routes have been explored, with hydrothermal and wet chemical methods being prominent.

2.1. Hydrothermal Synthesis

A common method for synthesizing Tl₂S nanostructures involves a hydrothermal reaction between a thallium salt and a sulfur source in the presence of capping agents.[5]

Experimental Protocol: Hydrothermal Synthesis of Tl₂S Nanoparticles

-

Precursors:

-

Thallium(I) acetate (Tl(CH₃COO)) as the thallium source.

-

Thioglycolic acid (TGA) as both the sulfur source and a capping agent.[5]

-

-

Surfactants/Capping Agents (Optional, for morphology control):

-

Procedure:

-

Dissolve 0.2 g of thallium acetate in 30 ml of distilled water.

-

Add a controlled amount of thioglycolic acid to the solution while stirring. The Tl:S molar ratio can be varied to control the reaction.

-

If a surfactant is used, it is added to the solution at this stage.

-

The mixture is transferred to a Teflon-lined stainless steel autoclave.

-

The autoclave is sealed and maintained at a specific temperature (e.g., 200 °C) for a set duration (e.g., 10 hours).[5]

-

After the reaction, the autoclave is allowed to cool to room temperature.

-

The resulting precipitate is collected by centrifugation, washed multiple times with distilled water and ethanol to remove unreacted precursors and surfactants, and finally dried in an oven at a low temperature (e.g., 50 °C).[5]

-

Logical Flow of Hydrothermal Synthesis:

Caption: Hydrothermal synthesis workflow for Tl₂S nanostructures.

Characterization of Tl₂S Nanostructures

A suite of characterization techniques is employed to determine the structural, morphological, and optical properties of the synthesized Tl₂S nanostructures.

-

X-ray Diffraction (XRD): Used to identify the crystal structure and phase purity of the Tl₂S nanostructures. The broadening of XRD peaks can be used to estimate the average crystallite size using the Scherrer equation.[5][6]

-

Scanning Electron Microscopy (SEM): Provides information on the surface morphology, shape, and size distribution of the nanostructures.[5]

-

Transmission Electron Microscopy (TEM): Offers high-resolution imaging to determine the size, shape, and lattice structure of individual nanoparticles.[5][7]

-

Energy Dispersive X-ray Spectroscopy (EDS): Confirms the elemental composition of the synthesized material, ensuring the presence of Thallium and Sulfur in the expected ratios.[5]

-

UV-Vis Spectroscopy: Measures the optical absorption of the nanostructures. The absorption edge is used to determine the bandgap energy. A blue shift in the absorption edge compared to bulk Tl₂S is a direct consequence of quantum confinement.[5]

-

Photoluminescence (PL) Spectroscopy: Investigates the emission properties of the nanostructures. The emission peak energy is related to the bandgap and can be tuned by varying the nanoparticle size.[5][8]

Experimental Workflow for Characterization:

Caption: Characterization workflow for Tl₂S nanostructures.

Quantum Confinement Effects on Optical Properties

The most prominent manifestation of quantum confinement in Tl₂S nanostructures is the significant increase in their bandgap energy with decreasing particle size.

4.1. Bandgap Tuning

The bandgap of Tl₂S nanoparticles can be tuned over a wide range. For instance, Tl₂S nanoparticles with an average size of around 20 nm, synthesized using PVP as a capping agent, exhibit a bandgap of 3.4 eV.[5] This is a substantial increase from the bulk Tl₂S bandgap of 1.12 eV.[5] This tunability allows for the engineering of Tl₂S nanostructures with specific optical absorption and emission characteristics.[9][10]

Table 1: Size-Dependent Properties of Tl₂S Nanostructures

| Nanostructure Size (nm) | Synthesis Method | Capping Agent | Bandgap (eV) | Photoluminescence Emission (nm) | Reference |

| ~20 | Hydrothermal | PVP | 3.4 | 373 | [5] |

| Bulk | - | - | 1.12 | - | [5] |

4.2. Photoluminescence

Tl₂S nanoparticles exhibit photoluminescence, with the emission wavelength being dependent on the particle size. For Tl₂S nanoparticles with a bandgap of 3.4 eV, a strong emission peak is observed at 373 nm when excited with a wavelength of 230 nm.[5] This emission is attributed to the radiative recombination of excitons (electron-hole pairs) confined within the nanoparticle. The size-tunable emission makes Tl₂S quantum dots potential candidates for applications in optoelectronic devices and bio-imaging.

Signaling Pathway of Quantum Confinement Effect on Optical Properties:

Caption: Impact of size reduction on the optical properties of Tl₂S.

Potential Applications

The unique and tunable optical properties of Tl₂S nanostructures make them promising materials for a variety of applications, including:

-

Optoelectronic Devices: Their size-tunable bandgap could be utilized in light-emitting diodes (LEDs), solar cells, and photodetectors.

-

Bio-imaging and Sensing: Functionalized Tl₂S quantum dots could serve as fluorescent probes for biological imaging and sensing applications.

-

Photocatalysis: The high surface area and tailored electronic properties of Tl₂S nanostructures could enhance their efficiency in photocatalytic degradation of pollutants.[5]

Conclusion

Quantum confinement effects play a pivotal role in defining the properties of this compound nanostructures. The ability to tune the bandgap and, consequently, the optical absorption and emission characteristics by controlling the nanoparticle size opens up a wide range of possibilities for their application in advanced technologies. Further research focusing on the synthesis of highly monodisperse Tl₂S quantum dots and a deeper understanding of their surface chemistry will be crucial for realizing their full potential. This guide provides a foundational understanding for researchers and professionals to explore and innovate in this exciting field.

References

- 1. bura.brunel.ac.uk [bura.brunel.ac.uk]

- 2. i-proclaim.my [i-proclaim.my]

- 3. news-medical.net [news-medical.net]

- 4. eee.poriyaan.in [eee.poriyaan.in]

- 5. researchgate.net [researchgate.net]

- 6. thaiscience.info [thaiscience.info]

- 7. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 8. mdpi.com [mdpi.com]

- 9. BJNANO - Revealing the formation mechanism and band gap tuning of Sb2S3 nanoparticles [beilstein-journals.org]

- 10. pure.uj.ac.za [pure.uj.ac.za]

Methodological & Application

Application Notes and Protocols for Thallium(I) Sulfide Thin Film Deposition